molecular formula C19H21NO5S B14411908 N-Methyl-11H-dibenz(b,f)-1,4-oxathiepin-11-propanamine oxalate CAS No. 82387-11-9

N-Methyl-11H-dibenz(b,f)-1,4-oxathiepin-11-propanamine oxalate

Cat. No.: B14411908
CAS No.: 82387-11-9
M. Wt: 375.4 g/mol
InChI Key: BLYDUCXITICPMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-11H-dibenz(b,f)-1,4-oxathiepin-11-propanamine oxalate is a chemical compound with the molecular formula C16-H17-N-O-S.C2-H2-O4 and a molecular weight of 361.44 . This compound is known for its unique structure, which includes a dibenzoxathiepin ring system. It has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-11H-dibenz(b,f)-1,4-oxathiepin-11-propanamine oxalate typically involves the reaction of 11H-dibenz(b,f)-1,4-oxathiepin with N-methylpropanamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as crystallization or chromatography to obtain the final product in its

Properties

CAS No.

82387-11-9

Molecular Formula

C19H21NO5S

Molecular Weight

375.4 g/mol

IUPAC Name

3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)propyl-methylazanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C17H19NOS.C2H2O4/c1-18-12-6-11-16-13-7-2-3-8-14(13)19-15-9-4-5-10-17(15)20-16;3-1(4)2(5)6/h2-5,7-10,16,18H,6,11-12H2,1H3;(H,3,4)(H,5,6)

InChI Key

BLYDUCXITICPMK-UHFFFAOYSA-N

Canonical SMILES

C[NH2+]CCCC1C2=CC=CC=C2OC3=CC=CC=C3S1.C(=O)(C(=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.